molecular formula C13H23NO4 B6315799 MFCD24531714 CAS No. 1824339-20-9

MFCD24531714

Cat. No.: B6315799
CAS No.: 1824339-20-9
M. Wt: 257.33 g/mol
InChI Key: QGVWOPZWAMDFGD-UHFFFAOYSA-N
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Description

(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid, also known by its MDL number MFCD24531714, is a carboxylic acid derivative. This compound is primarily used in research settings and is known for its high purity and specific molecular structure, which makes it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclopentylpropanoic acid structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories that adhere to strict quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-Amino-2-cyclopentylpropanoic acid: Similar structure but lacks the tert-butoxycarbonyl protection.

    Cyclopentylpropanoic acid derivatives: Various derivatives with different functional groups.

Uniqueness

(2R)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid is unique due to its specific molecular structure, which includes the tert-butoxycarbonyl protection. This protection enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVWOPZWAMDFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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